
tert-Butyl 1H-imidazole-1-carboxylate
Overview
Description
tert-Butyl 1H-imidazole-1-carboxylate is a protected imidazole derivative widely used as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its structure features a tert-butoxycarbonyl (Boc) group attached to the nitrogen atom of the imidazole ring, which provides steric protection and modulates reactivity during multi-step syntheses. This compound is characterized by its stability under basic conditions and susceptibility to acidic deprotection, making it a versatile building block .
Mechanism of Action
Target of Action
N-Boc-imidazole is primarily used as a reagent in the synthesis of various organic compounds Instead, it serves as a crucial component in the formation of other compounds, particularly in the protection and deprotection of amines .
Mode of Action
The primary role of N-Boc-imidazole in organic synthesis is to serve as a protecting group for amines . The N-Boc group is acid-labile and inert towards catalytic hydrogenation and basic reagents, making it compatible with many other protecting groups . The N-Boc-imidazole can be deprotected with various reagents, such as H2NNH2 or NH3/MeOH, Cs2CO3, or NaOMe/MeOH/THF .
Biochemical Pathways
It plays a significant role in the synthesis of imidazoles, which are key components of functional molecules used in a variety of applications, including pharmaceuticals and agrochemicals .
Result of Action
The primary result of N-Boc-imidazole’s action is the protection of amines during the synthesis of various organic compounds . This allows for the selective formation of bonds of interest, minimizing competing reactions with reactive functional groups .
Action Environment
The action of N-Boc-imidazole can be influenced by various environmental factors, including temperature, solvent, and the presence of other reagents . For example, the deprotection of N-Boc-imidazole can be achieved under different conditions, such as with H2NNH2 or NH3/MeOH, Cs2CO3, or NaOMe/MeOH/THF .
Biological Activity
Overview
tert-Butyl 1H-imidazole-1-carboxylate, also known as N-Boc-imidazole, is a derivative of imidazole that has garnered attention for its diverse biological activities and applications in organic synthesis. This compound serves as a protecting group for amines and plays a significant role in the synthesis of various pharmaceuticals and agrochemicals. Its biological activity spans several therapeutic areas, including antibacterial, anti-inflammatory, and anticancer properties.
The primary mechanism of action for this compound involves its role as a protecting group in organic synthesis, particularly for amines. This protection allows for selective reactions without affecting the imidazole ring. The compound's ability to undergo gas-phase elimination kinetics has been studied, indicating its potential reactivity in various biochemical pathways .
Biological Activities
Research indicates that imidazole derivatives, including this compound, exhibit a broad range of biological activities:
- Antibacterial Activity : Imidazole derivatives have shown significant antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values demonstrate their effectiveness at low concentrations .
- Anti-inflammatory Effects : Compounds containing the imidazole moiety have been linked to anti-inflammatory properties, making them candidates for treating inflammatory diseases .
- Anticancer Potential : Some studies suggest that imidazole derivatives can inhibit tumor growth and may be used in cancer therapies due to their ability to interfere with cellular processes involved in cancer progression .
Case Studies
Several studies have highlighted the efficacy of this compound and related compounds:
-
Antibacterial Efficacy : A study evaluated various imidazole derivatives' antibacterial properties against S. aureus and E. coli. The results indicated that certain derivatives exhibited zones of inhibition ranging from 23.09 mm to 42.85 mm at concentrations of 50 µg/mL and 150 µg/mL respectively (Table 1) .
Compound S. aureus (50 µg/mL) E. coli (50 µg/mL) 1a 5 (23.09 mm) 7 (33.33 mm) 1b 3 (14.28 mm) 6 (28.57 mm) 1c 5 (23.09 mm) 5 (23.09 mm) 1d 5 (23.09 mm) 5 (23.09 mm) - Anti-inflammatory Activity : Another study focused on the anti-inflammatory potential of imidazole derivatives, demonstrating their ability to reduce inflammation markers in vitro, suggesting a pathway for developing new anti-inflammatory drugs .
- Anticancer Studies : Research conducted on imidazole-containing compounds revealed their potential as anticancer agents through mechanisms involving apoptosis induction in cancer cell lines .
Synthetic Routes
The synthesis of this compound typically involves the protection of the imidazole nitrogen with a tert-butyloxycarbonyl (Boc) group, allowing for subsequent chemical modifications without affecting the core structure of the imidazole ring. Various synthetic methods have been explored, including regioselective cross-coupling reactions that enhance the yield and purity of the final product .
Scientific Research Applications
Organic Synthesis
tert-Butyl 1H-imidazole-1-carboxylate serves as a crucial intermediate in the synthesis of various organic compounds. Its ability to act as a protecting group for amines allows for selective reactions without interfering with the imidazole functionality. This property is particularly useful in multi-step synthetic pathways.
Key Reactions Involving t-Boc-imidazole :
- Aldol Condensations : Acts as a catalyst, facilitating the formation of β-hydroxy carbonyl compounds.
- Michael Additions : Enhances nucleophilicity through hydrogen bonding interactions with electrophiles.
- Cyclization Reactions : Promotes the formation of cyclic structures essential for complex molecule synthesis.
Catalysis
The compound is noted for its catalytic properties in various organic reactions. Its ability to activate carbonyl groups through coordination makes it valuable in:
- Cross-Coupling Reactions : Used to form carbon-carbon bonds, essential in building complex organic frameworks.
- Transition Metal Complexation : Studies have shown that t-Boc-imidazole can form stable complexes with transition metals, enhancing catalytic efficiency in reactions such as Suzuki and Heck couplings.
Medicinal Chemistry
In the realm of drug discovery, this compound is utilized as a precursor for synthesizing biologically active molecules. Its structural similarity to pharmacologically relevant imidazoles allows it to be a starting point for designing new therapeutics.
Examples of Applications in Drug Design :
- Anti-inflammatory Agents : Compounds derived from t-Boc-imidazole have shown promising anti-inflammatory properties.
- Antimicrobial Agents : Its derivatives are being explored for their potential efficacy against various bacterial strains.
Case Study 1: Synthesis of Imidazole Derivatives
In one study, researchers used t-Boc-imidazole as a starting material to synthesize a series of substituted imidazoles. The study highlighted the efficiency of using t-Boc protection during multi-step reactions, resulting in high yields and purity of final products .
Case Study 2: Catalytic Applications
A recent investigation demonstrated that t-Boc-imidazole significantly enhanced the rate of cyclization reactions when used as a catalyst. This study provided insights into optimizing reaction conditions for improved yield and selectivity .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Type | Key Features |
---|---|---|
tert-Butyl 1H-pyrazole-1-carboxylate | Pyrazole derivative | Similar bicyclic structure but with a pyrazole ring |
tert-Butyl 1H-benzo[d]imidazole-1-carboxylate | Benzoimidazole derivative | Contains a benzene ring fused to the imidazole |
tert-Butyl 5-hydroxypentylcarbamate | Carbamate derivative | Features a hydroxypentyl group instead of imidazole |
These compounds share similar reactivity profiles due to their nitrogen-containing heterocycles but differ significantly in their specific applications and biological activities.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for tert-butyl 1H-imidazole-1-carboxylate, and how can reaction conditions be optimized for higher yields?
Answer: The compound is typically synthesized via carbamate-forming reactions. One method involves reacting imidazole derivatives with tert-butyl carbonates or chloroformates under basic conditions. For example, in the synthesis of analogous compounds, 4-(methoxycarbonyl)benzyl 1H-imidazole-1-carboxylate was reacted with a boronated tripeptide in the presence of a coupling agent to form intermediates . Optimization includes:
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity.
- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions.
- Purification : Column chromatography with hexane/EtOAc (e.g., 88:12) is effective for isolating the product .
Typical yields range from 80–90% under optimized conditions.
Q. How can the purity and structural integrity of this compound be confirmed experimentally?
Answer:
- HPLC : Purity is assessed using reverse-phase HPLC with UV detection (≥98% purity criteria) .
- Mass spectrometry (HRMS/LCMS) : Confirm molecular weight (e.g., m/z 245.05 for [M+H]⁺) .
- NMR : Key signals include the tert-butyl group (1.2–1.4 ppm, singlet) and imidazole protons (7.0–8.5 ppm) .
Q. What safety protocols are critical when handling this compound in the lab?
Answer:
- Storage : Store in airtight containers at –20°C to prevent decomposition .
- Handling : Use explosion-proof equipment and avoid sparks/open flames due to peroxide-like reactivity of related tert-butyl compounds .
- Waste disposal : Segregate organic waste and consult institutional guidelines for hazardous chemical disposal .
Advanced Research Questions
Q. How can hydrogen-bonding patterns in this compound crystals inform supramolecular assembly design?
Answer: X-ray crystallography reveals C–H···O interactions (2.5–3.0 Å) between the carbonyl oxygen and adjacent imidazole protons, forming 1D chains in the crystal lattice . Graph set analysis (Etter’s rules) classifies these as D₁¹ motifs , which guide the design of co-crystals or metal-organic frameworks (MOFs) by leveraging directional non-covalent interactions .
Q. What analytical strategies resolve contradictions between computational predictions and experimental data for tert-butyl group conformations?
Answer:
- Low-temperature NMR : Captures axial-equatorial equilibria (e.g., ΔG‡ ~50 kJ/mol) in solution, as seen in triazinane analogs .
- DFT with explicit solvent modeling : Solvent molecules (e.g., water) stabilize equatorial conformers, aligning calculations with experimental observations .
- Crystallographic validation : X-ray structures (e.g., triclinic P1 symmetry, α = 79.6°) provide definitive evidence of solid-state conformations .
Q. How can regioselective functionalization of the imidazole ring be achieved in this compound derivatives?
Answer:
- Electrophilic substitution : Use directing groups (e.g., boronate esters at C4) to enable C5 halogenation or coupling (e.g., Suzuki-Miyaura with aryl bromides) .
- Protection-deprotection : The tert-butyl carbamate group stabilizes N1 during C2/C4 modifications .
Example: tert-Butyl 4-(4-bromophenyl)-1H-imidazole-1-carboxylate* was synthesized in 87% yield via Pd-catalyzed cross-coupling .
Q. What mechanistic insights guide deuteration studies at the imidazole C5 position?
Answer:
- Acid/base-mediated H/D exchange : Use D₂O or CD₃OD with catalytic acid (e.g., HCl) to achieve >95% deuteration at C5.
- Kinetic control : Short reaction times (1–2 hrs) prevent over-deuteration. Isotopic labeling is confirmed via HRMS (e.g., m/z 145.0759 for [M – Boc + 2H]⁺) .
Q. How do solvent and temperature affect crystallization outcomes for this compound?
Answer:
- Solvent polarity : Low-polarity solvents (e.g., hexane/EtOAc) favor well-defined crystals suitable for X-ray analysis .
- Temperature gradient : Slow cooling from 60°C to 4°C reduces lattice defects, as evidenced by improved R factors (R₁ < 0.06) .
Q. Data Contradiction Analysis
Q. How to address discrepancies in reported melting points or spectroscopic data across studies?
Answer:
- Standardize conditions : Ensure identical instrumentation (e.g., Bruker APEX CCD for XRD) and calibration .
- Batch variability : Impurities (e.g., residual solvents) alter melting points; repurify via recrystallization .
- Cross-validate : Compare NMR shifts with structurally analogous compounds (e.g., tert-butyl indazole carbamates) .
Q. Tables for Key Data
Comparison with Similar Compounds
Structural Variations and Substituents
The tert-butyl imidazole carboxylate scaffold can be modified at multiple positions, leading to derivatives with distinct physicochemical and functional properties. Key structural analogs include:
Physicochemical Properties
Crystallography :
- tert-Butyl 4-formyl-1H-imidazole-1-carboxylate crystallizes in a triclinic system (a = 5.972 Å, b = 7.173 Å, c = 12.164 Å) with C-H···O interactions stabilizing the lattice .
- Benzimidazole derivatives (e.g., tert-Butyl 6-bromo-1H-benzimidazole-1-carboxylate) exhibit altered packing due to fused aromatic rings .
Spectroscopy :
Properties
IUPAC Name |
tert-butyl imidazole-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-8(2,3)12-7(11)10-5-4-9-6-10/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTBKGWHHOBJMHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CN=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00198032 | |
Record name | tert-Butyl 1H-imidazole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00198032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49761-82-2 | |
Record name | 1H-Imidazole-1-carboxylic acid, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=49761-82-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 1H-imidazole-1-carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049761822 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | tert-Butyl 1H-imidazole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00198032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 1H-imidazole-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.324 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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